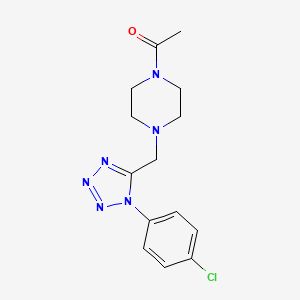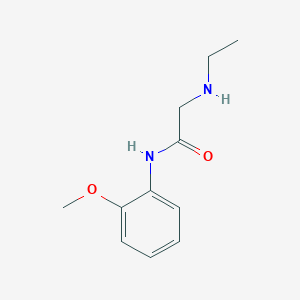![molecular formula C22H24IN3O5S2 B2841348 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 328539-83-9](/img/structure/B2841348.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a thiazole ring and an iodophenyl group, along with a sulfamoyl group containing two methoxyethyl substituents. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced through an iodination reaction, often using iodine or an iodine-containing reagent in the presence of an oxidizing agent.
Attachment of the Benzamide Core: The benzamide core is typically introduced through an amide coupling reaction, using reagents such as carbodiimides (e.g., EDC or DCC) to facilitate the formation of the amide bond.
Addition of the Sulfamoyl Group: The sulfamoyl group can be added via a sulfonation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxyethyl groups.
Reduction: Reduction reactions may target the iodophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the iodophenyl group, where the iodine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include deiodinated phenyl derivatives.
Substitution: Products will vary depending on the nucleophile used, potentially forming new C-N, C-S, or C-O bonds.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its functional groups allow for further derivatization, making it useful in the synthesis of novel organic compounds.
Biology
In biological research, the compound’s structure suggests potential as a ligand for protein binding studies. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for studying enzyme inhibition or receptor binding.
Medicine
Medicinally, the compound could be explored for its potential as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, such as enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity profile make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action for 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide would depend on its specific application. In a biological context, it may act by binding to a target protein, inhibiting its function. The sulfamoyl group could interact with active site residues, while the iodophenyl and thiazole rings provide additional binding interactions. This multi-faceted binding could disrupt the normal function of the target protein, leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
- 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide
Uniqueness
Compared to similar compounds, 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the iodophenyl group. This iodine atom can significantly alter the compound’s reactivity and binding properties, potentially enhancing its effectiveness in certain applications. The iodophenyl group can also serve as a handle for further functionalization, making the compound more versatile in synthetic chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24IN3O5S2/c1-30-13-11-26(12-14-31-2)33(28,29)19-9-5-17(6-10-19)21(27)25-22-24-20(15-32-22)16-3-7-18(23)8-4-16/h3-10,15H,11-14H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKILYFIFYQOSGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24IN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-difluorophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2841266.png)

![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2841268.png)




![Ethyl 4-[(2,4-dimethylphenyl)sulfanyl]-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B2841278.png)

![1-[6-(furan-2-yl)pyridazin-3-yl]-N-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2841280.png)
![2-(2-Propynylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2841281.png)
![(2R,3S,4S,5R,6R)-4,5-bis(acetyloxy)-6-[2-(diethoxyphosphoryl)ethyl]-2-[(2,2,2-trichloroethanimidoyl)oxy]oxan-3-ylacetate](/img/structure/B2841282.png)


